

## A Guide to the Structural Confirmation of Ampelopsin (Dihydromyricetin)

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Compound of Interest		
Compound Name:	Ampelopsin G	
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For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural compounds is a critical foundation for further investigation into their biological activities and therapeutic potential. This guide provides a comprehensive comparison of the analytical data that confirms the chemical structure of Ampelopsin, also widely known as Dihydromyricetin (DHM).

Ampelopsin, a flavonoid found in various plants including those of the Ampelopsis genus, is chemically identified as (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one.[1] [2][3] Its structure has been unequivocally established through a combination of spectroscopic and crystallographic methods. This guide will detail the key experimental evidence supporting this structure.

#### **Structural and Spectroscopic Data**

The structural confirmation of Ampelopsin (Dihydromyricetin) is supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

# Table 1: Key Identifier and Physicochemical Properties of Ampelopsin (Dihydromyricetin)



Property	Value	Reference
IUPAC Name	(2R,3R)-3,5,7-Trihydroxy-2- (3,4,5-trihydroxyphenyl)-2,3- dihydro-4H-1-benzopyran-4- one	[2]
Synonyms	Dihydromyricetin (DHM), (+)- Ampelopsin	[2][3]
CAS Number	27200-12-0	[2]
Molecular Formula	C15H12O8	[2]
Molar Mass	320.25 g/mol	[2]

# Table 2: <sup>1</sup>H NMR Spectral Data of Ampelopsin (Dihydromyricetin) Dihydrate

Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz





Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
11.90	S	1H	5-OH	[4][5]
10.82	S	1H	7-OH	[4][5]
8.91	S	2H	3', 5'-OH	[4][5]
8.22	S	1H	4'-OH	[4][5]
6.39	S	2H	H-2', H-6'	[4][5]
5.90	d, J = 2.1 Hz	1H	H-6	[4][5]
5.86	d, J = 2.1 Hz	1H	H-8	[4][5]
5.76	d, J = 6.2 Hz	1H	3-OH	[4][5]
4.90	d, J = 10.9 Hz	1H	H-2	[4][5]
4.41	dd, J = 10.9, 6.2 Hz	1H	H-3	[4][5]

**Table 3: X-ray Crystallographic Data for Ampelopsin** 

(Dihydromyricetin) Dihydrate

Parameter	Value	Reference
Crystal System	Orthorhombic	[4]
Space Group	P212121	[4]
a (Å)	15.3733 (10)	[4]
b (Å)	7.8961 (10)	[4]
c (Å)	24.1511 (2)	[4]
Density (calculated) (g/cm³)	1.616	[4]

## **Experimental Protocols**



The definitive structure of Ampelopsin (Dihydromyricetin) has been established through the following key experimental methodologies.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The structural elucidation of organic molecules heavily relies on NMR spectroscopy.[6][7] For Ampelopsin (Dihydromyricetin), both <sup>1</sup>H and <sup>13</sup>C NMR spectra are employed to determine the connectivity of atoms and the stereochemistry of the molecule.

Protocol for <sup>1</sup>H NMR Spectroscopy:

- Sample Preparation: A sample of purified Ampelopsin (Dihydromyricetin) dihydrate is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), to a concentration suitable for NMR analysis.
- Data Acquisition: The <sup>1</sup>H NMR spectrum is recorded on a spectrometer, such as a 400 MHz instrument.
- Data Analysis: The chemical shifts ( $\delta$ ), splitting patterns (multiplicity), and integration values of the proton signals are analyzed to assign each proton to its specific position within the molecular structure. Two-dimensional NMR techniques, such as COSY and HMBC, can be used for further confirmation of the assignments.[8]

#### X-ray Crystallography

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in its crystalline state.[9]

Protocol for Single-Crystal X-ray Diffraction:

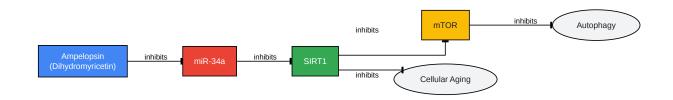
- Crystallization: Single crystals of Ampelopsin (Dihydromyricetin) dihydrate suitable for X-ray diffraction are grown from a supersaturated solution.
- Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as a series of images.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods



or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[4]

### **Signaling Pathway Modulation by Ampelopsin**

Ampelopsin (Dihydromyricetin) has been shown to exert its biological effects by modulating various cellular signaling pathways. One such pathway is the SIRT1/mTOR signaling cascade, which is involved in regulating aging and cellular autophagy.[10] Ampelopsin has been observed to downregulate miR-34a, which in turn leads to the upregulation of SIRT1 and subsequent downregulation of the mTOR pathway, thereby promoting autophagy and exerting anti-aging effects.[10]



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Caption: Ampelopsin's modulation of the SIRT1/mTOR signaling pathway.

This guide provides a consolidated overview of the key experimental data that confirms the structure of Ampelopsin (Dihydromyricetin). The presented spectroscopic and crystallographic evidence, in conjunction with the detailed experimental protocols, offers a robust foundation for researchers engaged in the study of this promising natural compound.

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